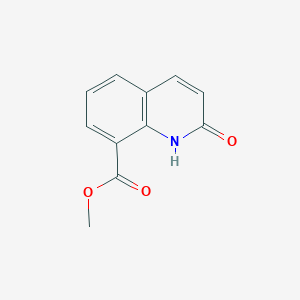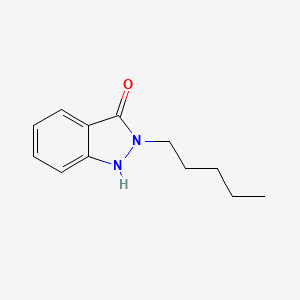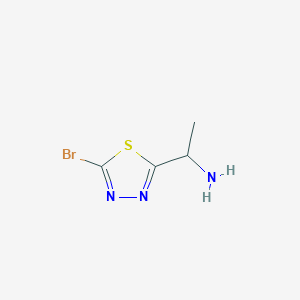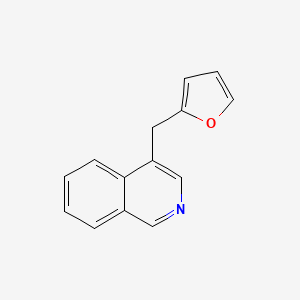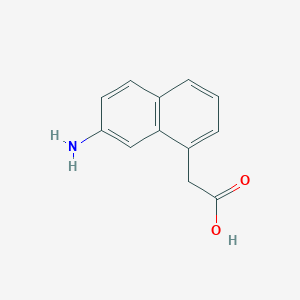
2-(7-Aminonaphthalen-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(7-aminonaphthalène-1-yl)acétique est un composé organique qui présente un cycle naphthalène substitué par un groupe amino en position 7 et une fraction acide acétique en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(7-aminonaphthalène-1-yl)acétique peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction du 7-nitronaphtalène avec du bromoacétate d’éthyle, suivie de la réduction du groupe nitro en un groupe amino par hydrogénation ou d’autres agents réducteurs. L’intermédiaire résultant est ensuite hydrolysé pour donner le dérivé d’acide acétique souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent généralement une synthèse à grande échelle utilisant des voies réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés. Des catalyseurs et des conditions de réaction spécifiques sont utilisés pour assurer une conversion efficace et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(7-aminonaphthalène-1-yl)acétique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction : Le composé peut être réduit pour former des amines correspondantes ou d’autres produits réduits.
Substitution : Le cycle naphthalène peut subir des réactions de substitution électrophile, telles que l’halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et l’acide nitrique.
Réduction : Hydrogénation en utilisant du palladium sur carbone (Pd/C) ou d’autres agents réducteurs comme le borohydrure de sodium.
Substitution : Réactifs électrophiles tels que le brome ou l’acide nitrique dans des conditions contrôlées.
Principaux produits formés
Oxydation : Dérivés nitro ou nitroso.
Réduction : Amines ou autres formes réduites.
Substitution : Dérivés du naphtalène halogénés ou nitrés.
4. Applications de la recherche scientifique
L’acide 2-(7-aminonaphthalène-1-yl)acétique présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente en raison de la fraction naphthalène.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels
Applications De Recherche Scientifique
2-(7-Aminonaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(7-aminonaphthalène-1-yl)acétique implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène et d’autres interactions avec les molécules biologiques, influençant ainsi leur fonction. Le cycle naphthalène peut s’intercaler avec l’ADN ou interagir avec les protéines, affectant ainsi leur activité et conduisant à divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1-naphtalèneacétique : Structure similaire mais avec la fraction acide acétique en position 1.
Acide indole-3-acétique : Contient un cycle indole au lieu d’un cycle naphthalène.
Acide naphtalène-1-carboxylique : Structure naphtalène similaire mais avec un groupe acide carboxylique au lieu d’une fraction acide acétique
Unicité
L’acide 2-(7-aminonaphthalène-1-yl)acétique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(7-aminonaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-10-5-4-8-2-1-3-9(6-12(14)15)11(8)7-10/h1-5,7H,6,13H2,(H,14,15) |
Clé InChI |
BOJHFOMVPIJWSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)N)C(=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




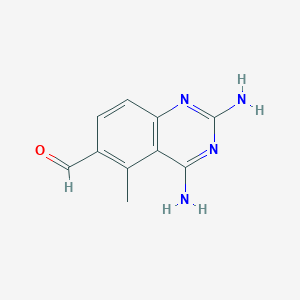
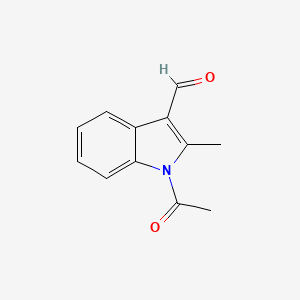
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
